6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione
Description
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
6-methyl-1,1-dioxopyrazolo[4,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C5H5N3O3S/c1-8-5-3(2-6-8)4(9)7-12(5,10)11/h2H,1H3,(H,7,9) |
InChI Key |
TZWQPTMTZHBFEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including cyclization reactions that form the fused ring system. Common reagents used in these reactions include hydrazine derivatives and thioamide compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione involves its interaction with molecular targets such as enzymes. For example, as a topoisomerase II alpha inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analog: 5-Methyl-2H,3H-1λ⁶-thieno[3,2-d][1,2]thiazole-1,1,3-trione
Key Features :
- Molecular Formula: C₆H₅NO₃S₂ (identical to the target compound) .
- Ring System: Thieno[3,2-d][1,2]thiazole vs. pyrazolo[4,3-d][1,2]thiazole.
- Substituents : Methyl group at the 5-position instead of the 6-position.
Comparison: The thieno analog replaces the pyrazole ring with a thiophene, altering electronic properties. The sulfur atom in thiophene increases electron density, reducing electrophilic reactivity compared to the nitrogen-rich pyrazolo system. This difference impacts binding affinity in biological systems; for example, the pyrazolo derivative may exhibit stronger interactions with ATP-binding pockets due to nitrogen lone pairs .
Pyrazolo-Tetrazepinone Derivatives
Example : Alkyl-5,8-dimethyl-6-phenyl-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-one .
Key Features :
- Molecular Formula : C₁₅H₁₈N₆O (higher molecular weight due to phenyl and alkyl substituents).
- Ring System: Pyrazolo fused with a tetrazepinone ring vs. pyrazolo-thiazole.
Comparison: The tetrazepinone derivatives incorporate a seven-membered ring, introducing conformational flexibility absent in the rigid pyrazolo-thiazole system. The phenyl and alkyl groups enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. In contrast, the 6-methyl-pyrazolo-thiazole trione balances hydrophilicity (via sulfonyl groups) and lipophilicity (methyl substituent), making it more suitable for oral bioavailability .
Research Findings :
- Tetrazepinones show antitumor activity (e.g., temozolomide analogs), while the pyrazolo-thiazole trione is being explored for anticonvulsant and neuroprotective effects .
Hindered Phenol Derivatives (e.g., IRGANOX® 3114)
Example : 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione .
Key Features :
- Molecular Formula : C₄₈H₆₉N₃O₆ (significantly larger and more complex).
- Functional Groups : Multiple tert-butyl and hydroxybenzyl groups.
Comparison: While both compounds share a trione core, the hindered phenol derivative is optimized for radical scavenging and polymer stabilization. Its bulky tert-butyl groups provide steric hindrance, enhancing thermal stability. In contrast, the pyrazolo-thiazole trione lacks antioxidant activity but excels in hydrogen-bonding interactions due to its compact structure and sulfonyl oxygens .
Biological Activity
6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione (CAS Number: 1021097-23-3) is a compound belonging to the pyrazolo-thiazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The chemical structure of this compound is characterized by the following molecular formula:
The compound's unique structure contributes to its biological properties.
Biological Activity Overview
Research into the biological activities of this compound has revealed several key areas of interest:
1. Anticancer Activity
Studies have indicated that compounds with similar pyrazolo-thiazole structures exhibit anticancer properties. For instance, a related series of pyrazolo derivatives demonstrated cytotoxic effects against various cancer cell lines. However, specific studies on this compound have shown limited direct cytotoxicity against human cancer cell lines such as MCF-7 and K562 at tested concentrations .
2. Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored. Cyclin-dependent kinases (CDKs) are crucial in cell cycle regulation and are often targets for cancer therapy. However, initial assessments indicate that this compound does not effectively inhibit CDK2 or Abl kinases in vitro within the tested concentration range .
3. Antimicrobial Activity
While specific studies on this compound's antimicrobial properties are scarce, related compounds in the pyrazolo-thiazole family have exhibited significant antibacterial and antifungal activities. The structural similarities suggest a potential for antimicrobial effects that warrant further investigation.
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-methyl-2H,3H,6H-1λ⁶-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione?
Answer:
The synthesis of fused pyrazolo-thiazole systems typically involves cyclocondensation reactions. For structurally related compounds (e.g., triazolo-thiadiazoles), a stepwise approach is common:
Precursor synthesis : Start with hydrazine hydrate and β-diketones to form pyrazole intermediates .
Thiazole ring formation : Use sulfurizing agents (e.g., PCl₃/S or Lawesson’s reagent) under reflux in aprotic solvents (e.g., acetonitrile) to cyclize the thioamide intermediate .
Methylation : Introduce the methyl group via alkylation with methyl iodide in basic conditions (K₂CO₃/DMF) at 60–80°C .
Validation: Confirm product purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl protons) .
Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural characterization?
Answer:
Contradictions often arise from tautomerism or dynamic exchange in solution. For pyrazolo-thiazoles:
- Variable-temperature NMR : Perform experiments at −40°C to 80°C to freeze conformational changes and identify tautomeric forms .
- 2D NMR (COSY, HSQC) : Map coupling patterns and assign ambiguous signals (e.g., distinguishing N–CH₃ from C–CH₃) .
- IR vs. Raman spectroscopy : Cross-validate carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) bands to confirm ring oxidation states .
Example: In triazolo-thiadiazoles, discrepancies in C=S stretching frequencies were resolved by comparing solid-state IR (KBr pellet) with solution-phase Raman .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound?
Answer:
- HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities and degradation products (e.g., hydrolysis of the trione moiety) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for similar fused heterocycles) .
- pH-dependent solubility : Test in buffers (pH 1–12) to identify optimal storage conditions (e.g., lyophilized form for hygroscopic derivatives) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : Target enzymes like lanosterol 14α-demethylase (CYP51, PDB: 3LD6) using AutoDock Vina. Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for triazolo-thiadiazole analogs) .
- ADMET prediction : Use SwissADME to evaluate bioavailability (e.g., LogP ~2.5 for optimal membrane permeability) .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
- LogP : Calculated ~1.8 (via XLogP3) indicates moderate lipophilicity, requiring DMSO or ethanol for in vitro assays .
- pKa : The trione moiety (pKa ~8.5) may deprotonate under physiological conditions, affecting solubility .
- Crystallinity : Assess via XRD; poor crystallinity may necessitate amorphous dispersions for bioavailability studies .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Vary temperature (50–120°C), solvent (toluene vs. DMF), and catalyst (e.g., p-TsOH) to identify optimal conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr conventional heating) while maintaining yield (>80%) .
- Workup strategies : Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted precursors and minimize waste .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity screening : Test acute toxicity in zebrafish embryos (LC₅₀ >100 µM for low-risk compounds) .
- PPE : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact (potential irritant per structural analogs) .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies?
Answer:
- Synthetic incorporation : Use ¹⁵N-hydrazine hydrate during pyrazole ring formation to track metabolic fate via LC-MS .
- Pathway mapping : Monitor ¹⁵N-labeled metabolites in hepatocyte assays to identify oxidation/glucuronidation pathways .
Basic: What are the primary degradation pathways under ambient conditions?
Answer:
- Hydrolysis : The trione group is susceptible to moisture, forming dicarboxylic acid derivatives (detectable via LC-MS) .
- Photolysis : UV exposure (λ >300 nm) may cleave the thiazole ring; store in amber vials under argon .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be addressed?
Answer:
- Assay standardization : Use a reference inhibitor (e.g., ketoconazole for CYP51 assays) to normalize inter-lab variability .
- Cellular context : Compare activity in primary cells vs. immortalized lines (e.g., HepG2 metabolism may alter efficacy) .
- Meta-analysis : Pool data from ≥3 independent studies using a random-effects model to resolve outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
